molecular formula C23H24FN3O2 B2572637 3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380186-73-0

3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2572637
CAS No.: 2380186-73-0
M. Wt: 393.462
InChI Key: IDXSDZKQCALVGR-UHFFFAOYSA-N
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Description

3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the fluorophenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl Analogues: Compounds like 2-Fluoroacrylfentanyl and 2-Fluorobutyrfentanyl share structural similarities with the piperidine ring and fluorophenyl group.

    Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and are structurally similar due to their aromatic nature.

Uniqueness

What sets 3-({1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is its unique combination of a quinazolinone core with a piperidine ring and a fluorophenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research.

Properties

IUPAC Name

3-[[1-[3-(2-fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c24-20-7-3-1-5-18(20)9-10-22(28)26-13-11-17(12-14-26)15-27-16-25-21-8-4-2-6-19(21)23(27)29/h1-8,16-17H,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXSDZKQCALVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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